molecular formula C15H17F3N2O3 B2433472 N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide CAS No. 1396854-00-4

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide

Cat. No.: B2433472
CAS No.: 1396854-00-4
M. Wt: 330.307
InChI Key: YDVYCNBKUSXSKJ-UHFFFAOYSA-N
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Description

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyclopropyl group, a hydroxypropyl chain, and a trifluoromethyl-substituted phenyl ring, making it a subject of interest in medicinal chemistry and material science.

Properties

IUPAC Name

N-(3-cyclopropyl-3-hydroxypropyl)-N'-[4-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N2O3/c16-15(17,18)10-3-5-11(6-4-10)20-14(23)13(22)19-8-7-12(21)9-1-2-9/h3-6,9,12,21H,1-2,7-8H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDVYCNBKUSXSKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CCNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the cyclopropyl-3-hydroxypropyl intermediate: This step involves the reaction of cyclopropylcarbinol with an appropriate alkylating agent under basic conditions.

    Introduction of the trifluoromethylphenyl group: The intermediate is then reacted with 4-(trifluoromethyl)benzoyl chloride in the presence of a base to form the desired phenyl-substituted product.

    Oxalamide formation: Finally, the product is treated with oxalyl chloride and an amine to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to scale up the synthesis process efficiently.

Chemical Reactions Analysis

Types of Reactions

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The oxalamide linkage can be reduced to form amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of cyclopropyl ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclopropyl and trifluoromethyl groups contribute to its binding affinity and specificity, while the oxalamide linkage provides stability to the molecule. Pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyclopropyl-3-hydroxypropyl)-4-(trifluoromethyl)benzenesulfonamide
  • 3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-4-fluorobenzenesulfonamide
  • N-(3-cyclopropyl-3-hydroxypropyl)-2-fluorobenzamide

Uniqueness

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both cyclopropyl and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound for various applications.

Biological Activity

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is a synthetic organic compound with notable biological activity, particularly in the fields of medicinal chemistry and drug development. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound's molecular formula is C15H17F3N2O3C_{15}H_{17}F_3N_2O_3, with a molecular weight of approximately 330.30 g/mol. Its structure features an oxalamide core, characterized by a central carbonyl group flanked by two nitrogen atoms, along with a cyclopropyl group and a trifluoromethyl-substituted phenyl ring. This unique combination of functional groups contributes to its biological activity and interaction with various molecular targets.

This compound exhibits its biological effects primarily through:

  • Enzyme Modulation : The compound is believed to inhibit specific enzymes, thereby altering metabolic pathways that are crucial for disease progression.
  • Protein-Protein Interaction Disruption : It may interfere with protein interactions that are vital for cellular signaling and function, leading to therapeutic effects such as anti-inflammatory and anticancer activities .

These mechanisms are facilitated by the compound's structural features, which enhance its binding affinity to biological targets.

Anticancer Activity

Research indicates that this compound has potential anticancer properties. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines by modulating key signaling pathways associated with cell survival and proliferation. For instance:

  • Cell Line Studies : In experiments involving various cancer cell lines, the compound demonstrated significant cytotoxicity, suggesting its potential as a chemotherapeutic agent.

Anti-inflammatory Effects

The compound also shows promise in reducing inflammation. It appears to inhibit pro-inflammatory cytokine production, which is crucial in conditions such as rheumatoid arthritis and other inflammatory diseases.

Data Summary

The following table summarizes key research findings related to the biological activity of this compound:

Study TypeFindingsReference
In vitro AnticancerInduces apoptosis in cancer cell lines; significant cytotoxicity observed
Anti-inflammatoryInhibits pro-inflammatory cytokine production
Enzyme InteractionModulates enzyme activity related to metabolic pathways

Case Studies

  • Case Study on Cancer Cell Lines :
    • A study evaluated the effects of this compound on breast cancer cell lines. The results indicated a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent.
  • Inflammatory Disease Model :
    • In an animal model of arthritis, administration of the compound resulted in reduced joint swelling and lower levels of inflammatory markers compared to control groups.

Q & A

Basic: What are the standard synthetic routes for synthesizing N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, including:

  • Step 1: Preparation of intermediates (e.g., cyclopropane-containing hydroxypropylamine and 4-(trifluoromethyl)phenylamine derivatives).
  • Step 2: Coupling via oxalyl chloride or activated oxalate esters under anhydrous conditions.
  • Step 3: Purification using column chromatography or recrystallization to achieve >95% purity .
    Critical parameters include solvent selection (e.g., DMF or THF), temperature control (0–80°C), and catalyst use (e.g., DMAP). Reaction progress is monitored via TLC or HPLC .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms connectivity of the cyclopropyl, hydroxypropyl, and trifluoromethylphenyl groups. ¹⁹F NMR verifies CF₃ substitution .
  • Mass Spectrometry (HRMS): Determines molecular weight and fragmentation patterns, critical for structural validation .
  • Infrared Spectroscopy (IR): Identifies hydrogen bonding (O-H stretch at ~3200 cm⁻¹) and amide C=O bonds (~1650 cm⁻¹) .

Advanced: How can researchers optimize reaction conditions to improve synthesis yield and purity?

Methodological Answer:

  • Design of Experiments (DOE): Systematic variation of temperature, solvent polarity, and catalyst loading to identify optimal conditions .
  • Kinetic Studies: Monitor intermediate formation rates via in-situ FTIR or LC-MS to minimize side reactions (e.g., hydrolysis of oxalyl intermediates) .
  • Purification Optimization: Compare silica gel vs. reverse-phase chromatography for isolating polar byproducts .

Advanced: What methodologies are used to study the compound’s interaction with biological targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Quantifies binding affinity (KD) to receptors like neurokinin-1 or kinases .
  • Molecular Docking: Computational models (e.g., AutoDock Vina) predict binding poses with targets such as FGFR1 or JAK2 .
  • Enzyme-Linked Immunosorbent Assay (ELISA): Measures inhibition of enzymatic activity (e.g., IC₅₀ values for kinase targets) .

Advanced: How can discrepancies in bioactivity data across studies be resolved?

Methodological Answer:

  • Orthogonal Assays: Validate kinase inhibition results using both radiometric (³²P-ATP) and fluorescence-based assays .
  • Meta-Analysis: Compare datasets across structural analogs (e.g., fluorinated vs. chlorinated phenyl derivatives) to identify substituent-specific trends .
  • Dose-Response Curves: Ensure consistent compound purity (>98%) and solvent controls to mitigate batch-to-batch variability .

Basic: What functional groups dominate the compound’s reactivity, and how do they influence its properties?

Methodological Answer:

  • Hydroxypropyl Group: Participates in hydrogen bonding, enhancing solubility in polar solvents (e.g., DMSO) and influencing crystal packing .
  • Trifluoromethylphenyl Group: Increases lipophilicity (logP ~3.5) and metabolic stability due to electron-withdrawing effects .
  • Oxalamide Core: Enables pH-dependent tautomerization, affecting binding to biological targets .

Advanced: What in vitro and in vivo models are appropriate for assessing therapeutic potential?

Methodological Answer:

  • In Vitro:
    • Cell-Based Assays: Use HEK293 or HeLa cells transfected with target receptors (e.g., neurokinin-1) to measure cAMP inhibition .
    • MTT Assays: Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7, A549) .
  • In Vivo:
    • Rodent Models: Test anxiolytic activity in elevated plus-maze or anti-emetic effects in cisplatin-induced nausea models .

Advanced: How can stability under physiological and storage conditions be assessed?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Determines decomposition temperature (>200°C) and hygroscopicity .
  • Accelerated Stability Studies: Incubate at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
  • pH Stability Profiling: Assess hydrolysis rates in buffers (pH 1–10) to simulate gastrointestinal conditions .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

  • Analog Synthesis: Replace cyclopropyl with cyclohexyl or substitute trifluoromethyl with cyano to probe steric/electronic effects .
  • Computational SAR: Use QSAR models (e.g., CoMFA) to correlate substituents with bioactivity .
  • Biological Screening: Test analogs against a panel of 50+ kinases to identify selectivity profiles .

Basic: What purification methods are most effective post-synthesis?

Methodological Answer:

  • Flash Chromatography: Separate polar impurities using gradients of ethyl acetate/hexanes .
  • Recrystallization: Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals (>99%) .
  • HPLC Prep-Scale: Use C18 columns with acetonitrile/water (+0.1% TFA) for challenging separations .

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